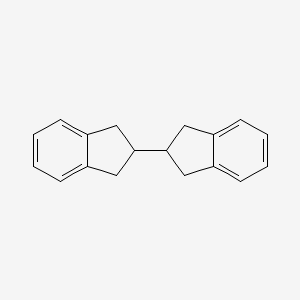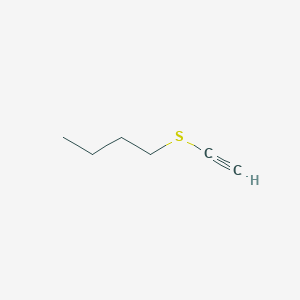
1-Ethynylsulfanylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylsulfanylbutane is an organic compound with the molecular formula C6H10S. It contains a total of 16 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 sulfide group
Métodos De Preparación
The synthesis of 1-Ethynylsulfanylbutane can be achieved through several synthetic routes. One common method involves the reaction of butyl lithium with ethynyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-Ethynylsulfanylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the triple bond into a single bond, forming butyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride results in butyl sulfide.
Aplicaciones Científicas De Investigación
1-Ethynylsulfanylbutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its sulfide group can interact with thiol groups in proteins, making it useful for biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethynylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can participate in π-π interactions, while the sulfide group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparación Con Compuestos Similares
1-Ethynylsulfanylbutane can be compared with other similar compounds such as ethynyl sulfide and butyl sulfide.
Propiedades
Número CAS |
41863-13-2 |
|---|---|
Fórmula molecular |
C6H10S |
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
Clave InChI |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

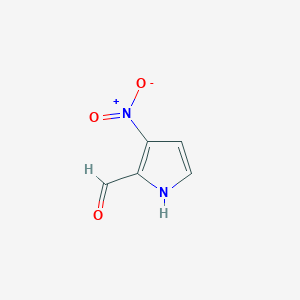
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
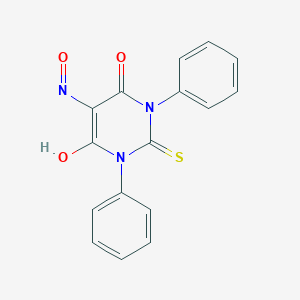
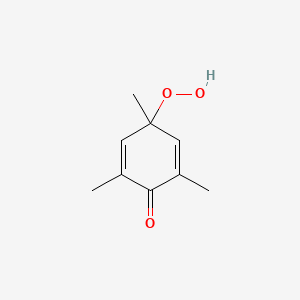

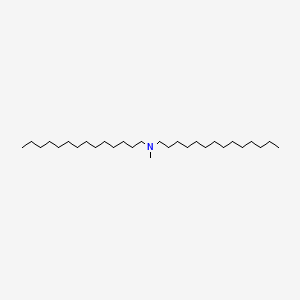
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
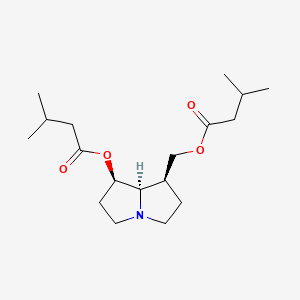
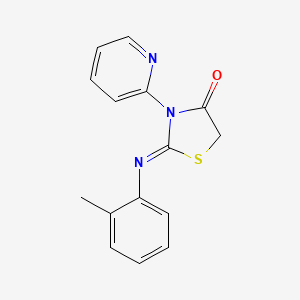
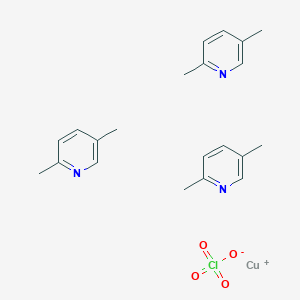
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
